molecular formula C20H18N2O3 B378099 [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate CAS No. 122664-44-2

[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate

Cat. No.: B378099
CAS No.: 122664-44-2
M. Wt: 334.4g/mol
InChI Key: DIBDSGAMKSCUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and acetate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with phenyl acetate under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl benzoate
  • 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl propionate

Uniqueness

Compared to similar compounds, [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate may exhibit unique properties due to the presence of the acetate group. This can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.

Properties

CAS No.

122664-44-2

Molecular Formula

C20H18N2O3

Molecular Weight

334.4g/mol

IUPAC Name

[2-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate

InChI

InChI=1S/C20H18N2O3/c1-13-19(16-9-5-4-6-10-16)20(24)21-14(2)22(13)17-11-7-8-12-18(17)25-15(3)23/h4-12H,1-3H3

InChI Key

DIBDSGAMKSCUJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3

solubility

48.9 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.